molecular formula C16H11F3O3 B1323997 3-Acetoxy-2'-trifluorobenzophenone CAS No. 890099-39-5

3-Acetoxy-2'-trifluorobenzophenone

Cat. No.: B1323997
CAS No.: 890099-39-5
M. Wt: 308.25 g/mol
InChI Key: GAKZLDXGBORGII-UHFFFAOYSA-N
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Description

3-Acetoxy-2’-trifluorobenzophenone: is an organic compound with the molecular formula C16H11F3O3 It is characterized by the presence of an acetoxy group and a trifluoromethyl group attached to a benzophenone core

Scientific Research Applications

Chemistry: 3-Acetoxy-2’-trifluorobenzophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, 3-Acetoxy-2’-trifluorobenzophenone can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’-trifluorobenzophenone typically involves the acetylation of 2’-trifluorobenzophenone. One common method is the reaction of 2’-trifluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-2’-trifluorobenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2’-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’-trifluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity. The benzophenone core can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 2-Acetoxy-3’-trifluorobenzophenone
  • 4-Acetoxy-2’-trifluorobenzophenone
  • 3-Acetoxy-4’-trifluorobenzophenone

Comparison: 3-Acetoxy-2’-trifluorobenzophenone is unique due to the specific positioning of the acetoxy and trifluoromethyl groups on the benzophenone core. This positioning can influence the compound’s chemical reactivity and potential applications. Compared to its isomers, 3-Acetoxy-2’-trifluorobenzophenone may exhibit different physical and chemical properties, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

[3-[2-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-12-6-4-5-11(9-12)15(21)13-7-2-3-8-14(13)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKZLDXGBORGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641623
Record name 3-[2-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-39-5
Record name 3-[2-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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